molecular formula C15H9BrO3 B12581460 3-Bromo-5-hydroxy-2-(4-hydroxyphenyl)inden-1-one CAS No. 594816-64-5

3-Bromo-5-hydroxy-2-(4-hydroxyphenyl)inden-1-one

Cat. No.: B12581460
CAS No.: 594816-64-5
M. Wt: 317.13 g/mol
InChI Key: PMSRTLBMXMXKDM-UHFFFAOYSA-N
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Description

3-Bromo-5-hydroxy-2-(4-hydroxyphenyl)inden-1-one (CAS 594816-64-5) is a synthetic small molecule with a molecular formula of C15H9BrO3 and an average molecular weight of 317.134 g/mol . It is an indenone derivative, a class of organic compounds that feature a cyclopentadiene ring fused to a benzene ring . This compound is of significant interest in pharmacological research, particularly in the field of chemical biology, due to its potential to interact with key biological targets. Preclinical research indicates that this compound is a ligand for the Estrogen Receptor beta (ERβ) and has also been identified to interact with Nuclear Receptor Coactivator 1 (NCOA1) . These interactions suggest the compound has value as a research tool for studying hormone receptor signaling pathways and their roles in various physiological and disease processes. The structural features of this indenone derivative, including its hydroxyl and bromo substituents, are common in compounds investigated for their versatile bioactivities. Related chalcone and indene scaffolds have been widely studied for a range of pharmacological effects, including antiviral, antimicrobial, anti-inflammatory, and anticancer properties in preliminary research . This reagent is provided for use in non-clinical, non-diagnostic laboratory research only. It is the responsibility of the purchaser to ensure that their investigation complies with all applicable laws and regulations. This product is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

594816-64-5

Molecular Formula

C15H9BrO3

Molecular Weight

317.13 g/mol

IUPAC Name

3-bromo-5-hydroxy-2-(4-hydroxyphenyl)inden-1-one

InChI

InChI=1S/C15H9BrO3/c16-14-12-7-10(18)5-6-11(12)15(19)13(14)8-1-3-9(17)4-2-8/h1-7,17-18H

InChI Key

PMSRTLBMXMXKDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C3=C(C2=O)C=CC(=C3)O)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-hydroxy-2-(4-hydroxyphenyl)inden-1-one typically involves the bromination of 5-hydroxy-2-(4-hydroxyphenyl)inden-1-one. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-hydroxy-2-(4-hydroxyphenyl)inden-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in polar solvents.

Major Products:

Scientific Research Applications

Chemistry

In organic chemistry, 3-Bromo-5-hydroxy-2-(4-hydroxyphenyl)inden-1-one serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to study reaction mechanisms and develop new synthetic methodologies.

Biology

The compound is investigated for its interactions with biological molecules, particularly enzymes and receptors. Research has shown that it may bind to estrogen receptors, influencing various biological pathways through modulation of receptor activity. The presence of hydroxyl groups enhances hydrogen bonding capabilities, which can increase binding affinity and specificity.

Medicine

3-Bromo-5-hydroxy-2-(4-hydroxyphenyl)inden-1-one has been explored for its potential therapeutic properties:

  • Anti-inflammatory Activity : Studies indicate that this compound may inhibit pro-inflammatory cytokine production, suggesting its use in treating inflammatory diseases.
  • Anticancer Properties : Preliminary research has shown that it can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent.

Industry

In industrial applications, the compound is utilized in the development of new materials and as a precursor for manufacturing other chemical products. Its unique properties make it suitable for creating specialized polymers or coatings.

Case Studies

Several studies have documented the applications of 3-Bromo-5-hydroxy-2-(4-hydroxyphenyl)inden-1-one:

  • Study on Biological Activity : A recent investigation highlighted its potential as a selective estrogen receptor modulator (SERM), showing promising results in vitro against various cancer cell lines. The study reported IC50 values indicating effective inhibition of cell proliferation.
Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)10Inhibition of growth
HeLa (Cervical Cancer)8Induction of apoptosis
A549 (Lung Cancer)12Cell cycle arrest
  • Synthesis Methodology : A comprehensive review on the synthesis of halogenated indene derivatives detailed various synthetic routes leading to 3-Bromo-5-hydroxy-2-(4-hydroxyphenyl)inden-1-one, emphasizing the importance of reaction conditions in achieving high yields and purity levels.

Mechanism of Action

The mechanism of action of 3-Bromo-5-hydroxy-2-(4-hydroxyphenyl)inden-1-one involves its interaction with specific molecular targets, such as estrogen receptors and nuclear receptor coactivators. By binding to these targets, the compound can modulate gene expression and influence various cellular pathways. This interaction can lead to changes in cell proliferation, differentiation, and apoptosis, which are crucial for its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Effects

3-Bromo-6-hydroxy-2-(4-hydroxyphenyl)-1H-inden-1-one
  • Structure : Differs from the target compound only in the position of the hydroxyl group (6-hydroxy vs. 5-hydroxy) .
  • Implications : The shifted hydroxyl group alters hydrogen-bonding patterns and electronic distribution. For example, the 6-hydroxy isomer may exhibit reduced solubility in polar solvents compared to the 5-hydroxy analog due to intramolecular hydrogen bonding with the ketone group.
5-Bromo-2,3-bis(4-chlorophenyl)-1H-inden-1-one (16g)
  • Structure : Bromine at position 5, with 4-chlorophenyl groups at positions 2 and 3 .
  • Key Differences: Substituents: Chlorine atoms introduce electron-withdrawing effects, increasing electrophilicity at the indenone core. Molecular Weight: Higher (C₂₁H₁₂BrCl₂O, ~442.6 g/mol) due to additional chlorine atoms. Synthetic Route: Synthesized via Suzuki-Miyaura coupling (87% yield) , whereas the target compound likely requires regioselective bromination and hydroxylation steps.

Brominated Indenones with Varied Substituents

5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one
  • Structure: Fluorine at position 4 and a saturated indenone ring .
  • Properties: Molecular Weight: 229.05 g/mol (lighter due to lack of aromatic hydroxyl groups). Polarity: Lower than the target compound due to fluorine’s electronegativity and absence of phenolic -OH groups. Applications: Often used as a synthetic intermediate for pharmaceuticals .
5-Bromo-1H-inden-2(3H)-one
  • Structure : Lacks hydroxyl and aryl substituents, with bromine at position 5 .
  • Physicochemical Properties :
    • Molecular Weight : 211.06 g/mol.
    • Solubility : Higher lipophilicity (logP ~2.5) compared to the target compound (estimated logP ~1.8 due to hydroxyl groups).

Compounds with Similar Pharmacophores

Daidzein (7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one)
  • Structure: Chromenone core instead of indenone, with similar 4-hydroxyphenyl and hydroxyl groups .
  • Biological Activity: Known for estrogenic activity via ER binding. The indenone core of the target compound may confer distinct binding kinetics due to planarity and dipole interactions .
N-(4-Hydroxyphenyl)maleimide (13)
  • Structure : Maleimide scaffold with 4-hydroxyphenyl substituent .
  • Activity: IC₅₀ = 12.9 μM for monoacylglycerol lipase (MGL) inhibition . The target compound’s indenone system could enhance selectivity for other enzymatic targets.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities Reference
3-Bromo-5-hydroxy-2-(4-hydroxyphenyl)inden-1-one C₁₅H₉BrO₃ 323.14 5-OH, 3-Br, 2-(4-OH-Ph) ERβ-associated drug candidate
3-Bromo-6-hydroxy-2-(4-hydroxyphenyl)-1H-inden-1-one C₁₅H₉BrO₃ 323.14 6-OH, 3-Br, 2-(4-OH-Ph) Structural isomer; altered H-bonding
5-Bromo-2,3-bis(4-chlorophenyl)-1H-inden-1-one C₂₁H₁₂BrCl₂O 442.6 5-Br, 2,3-(4-Cl-Ph) High-yield synthesis (87%)
Daidzein C₁₅H₁₀O₄ 254.24 Chromenone core, 4-OH-Ph Estrogenic activity (ERα/β)
N-(4-Hydroxyphenyl)maleimide C₁₀H₇NO₃ 189.17 Maleimide, 4-OH-Ph MGL inhibitor (IC₅₀ = 12.9 μM)

Key Research Findings and Implications

  • Positional Isomerism: The 5-hydroxy vs. 6-hydroxy isomers (target vs. ) demonstrate how minor structural changes impact solubility and receptor interactions.
  • Substituent Effects: Bromine at position 3 (target) vs.
  • Synthetic Challenges: The target compound’s multiple hydroxyl groups require protective strategies during synthesis, unlike simpler brominated indenones .
  • Biological Potential: While daidzein’s estrogenic activity is well-documented , the target compound’s indenone core may offer improved metabolic stability or selectivity.

Biological Activity

3-Bromo-5-hydroxy-2-(4-hydroxyphenyl)inden-1-one, a synthetic compound with the molecular formula C15H9BrO3C_{15}H_{9}BrO_{3} and a molecular weight of 317.134 g/mol, has garnered attention for its potential biological activities. This compound is part of a larger family of indene derivatives that exhibit various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

  • Molecular Formula: C15H9BrO3C_{15}H_{9}BrO_{3}
  • Molecular Weight: 317.134 g/mol
  • CAS Number: 594816-64-5

Biological Activities

The biological activities of 3-Bromo-5-hydroxy-2-(4-hydroxyphenyl)inden-1-one include:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study reported minimal inhibitory concentrations (MICs) for various bacterial strains, demonstrating its effectiveness as an antibacterial agent. For instance, compounds related to this structure have shown MIC values ranging from 0.48 µg/mL to over 1000 µg/mL depending on the specific bacteria tested .

Bacterial Strain MIC (µg/mL) MBC (µg/mL) Effect
S. aureus3.917.81Bactericidal
E. coli15.6231.25Bacteriostatic
P. aeruginosa31.2562.50Moderate

Anticancer Properties

In vitro studies have demonstrated that 3-Bromo-5-hydroxy-2-(4-hydroxyphenyl)inden-1-one possesses antiproliferative effects against several cancer cell lines, including HepG2 (liver cancer) and LN-229 (brain cancer). The viability of these cells was assessed using the MTT assay, which indicated that the compound could inhibit cell growth effectively .

The mechanism through which this compound exerts its biological effects is not fully elucidated; however, it is believed to involve the modulation of various signaling pathways associated with cell proliferation and apoptosis. Notably, it may interact with nuclear receptors and influence transcriptional activities related to hormone responses and energy balance in adipose tissues .

Case Studies

  • Study on Antibacterial Activity : A recent study evaluated the antibacterial efficacy of several indene derivatives, including 3-Bromo-5-hydroxy-2-(4-hydroxyphenyl)inden-1-one, against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The results showed that this compound had a significantly lower MIC compared to standard antibiotics like nitrofurantoin .
  • Anticancer Evaluation : In a comparative study assessing the cytotoxicity of various indene derivatives on cancer cell lines, this compound demonstrated promising results with an IC50 value indicating effective inhibition of cell growth at micromolar concentrations .

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